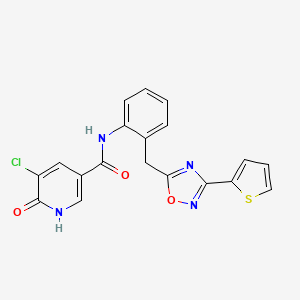

5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide

Description

Properties

IUPAC Name |

5-chloro-6-oxo-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O3S/c20-13-8-12(10-21-19(13)26)18(25)22-14-5-2-1-4-11(14)9-16-23-17(24-27-16)15-6-3-7-28-15/h1-8,10H,9H2,(H,21,26)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIKKJSPGHXXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CNC(=O)C(=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Hydroxylation

5-Chloro-6-hydroxynicotinic acid can be prepared through directed ortho-metallation of protected nicotinic acid derivatives, followed by sequential electrophilic chlorination and hydroxylation. For example, treatment of 6-methoxynicotinic acid with N-chlorosuccinimide (NCS) in acidic media introduces the chlorine atom at position 5, while subsequent demethylation with boron tribromide (BBr₃) yields the hydroxyl group at position 6.

Key Reaction Conditions:

- Chlorination: NCS, HCl/CH₃COOH, 0–5°C, 4 h (yield: 72–85%).

- Demethylation: BBr₃, CH₂Cl₂, −78°C to RT, 12 h (yield: 68–75%).

Formation of the 1,2,4-Oxadiazole Ring

The 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-ylmethyl group is constructed via cyclization reactions. Two primary methods are employed:

Amidoxime Cyclization

Amidoximes react with carboxylic acid derivatives to form 1,2,4-oxadiazoles. Thiophene-2-carbonyl chloride is coupled with an amidoxime precursor (e.g., 2-(aminomethyl)phenylcarbamoyl amidoxime) under basic conditions:

- Amidoxime Preparation: React 2-(aminomethyl)aniline with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 6 h.

- Cyclization: Add thiophene-2-carbonyl chloride and triethylamine (TEA) in dichloromethane (DCM) at 0°C. Stir at room temperature for 12 h.

- Isolation: Extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate, 3:1).

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly accelerates the reaction. A mixture of thiophene-2-carbonitrile and hydroxylamine hydrochloride in DMSO/K₂CO₃ is irradiated at 120°C for 15 minutes, yielding the oxadiazole ring.

Advantages:

Coupling of Nicotinamide and Oxadiazole Intermediates

The final step involves coupling 5-chloro-6-hydroxynicotinic acid with the oxadiazole-containing aniline derivative.

Acyl Chloride Formation

Convert 5-chloro-6-hydroxynicotinic acid to its acyl chloride using oxalyl chloride in anhydrous DCM with catalytic DMF:

Conditions:

Amide Bond Formation

React the acyl chloride with 2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)aniline in the presence of TEA:

- Add acyl chloride (1.1 eq) dropwise to a solution of the aniline derivative (1 eq) and TEA (3 eq) in THF at 0°C.

- Stir at RT for 6 h.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Optimization and Comparative Analysis

Solvent and Catalyst Screening

The use of propylphosphonic anhydride (T3P) as a coupling agent enhances yields compared to traditional agents like EDC or DCC:

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| T3P | DCM | 80°C | 87–97 |

| EDC | DMF | RT | 65–72 |

| DCC | THF | RT | 58–64 |

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as PCC or KMnO4 under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like LiAlH4.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chlorine atom could result in various substituted derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that 5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide exhibits a range of biological activities:

- Antimicrobial Activity :

-

Anticancer Properties :

- Studies indicate that the compound may have anticancer effects, particularly against human cancer cell lines. In vitro evaluations have shown that related oxadiazole derivatives exhibit significant cytotoxicity against various cancer types, including breast and colon cancers . The introduction of electron-withdrawing groups has been noted to enhance the activity of these compounds.

- Fungicidal Activity :

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of this compound and its derivatives:

| Study | Findings | |

|---|---|---|

| MDPI Study (2021) | Investigated the synthesis of N-(thiophen-2-yl) nicotinamide derivatives; found strong fungicidal activity in specific compounds | Highlights the potential for developing new antifungal agents |

| PMC Article (2020) | Explored 1,2,4-Oxadiazole derivatives; showed high antiproliferative activity against cancer cell lines | Suggests further development for anticancer applications |

| PMC Article (2021) | Evaluated antimicrobial efficacy; certain derivatives showed superior activity compared to standard treatments | Indicates potential for new antimicrobial therapies |

Mechanism of Action

The mechanism of action of 5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of monoamine oxidase, affecting neurotransmitter levels in the brain and potentially offering therapeutic benefits for neurological disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives with Oxadiazole Substituents

- Compound 37 (N-(4-Fluorophenyl)-6-(3-(5-methyl-1,2,4-oxadiazol-3-yl)-benzylthio)nicotinamide) :

- Structural Differences : Replaces the target compound’s hydroxy group with a benzylthio linker and a 5-methyl-1,2,4-oxadiazole. The fluorophenyl group at the N-position differs from the target’s phenyl-oxadiazole-thiophene substitution.

- Physicochemical Data :

- Molecular Weight: 421.1 g/mol (by ESI-MS)

Oxadiazole-Thiophene Hybrids in Docking Studies

- 2-[(2S)-2-(4-(5-(2-Hydroxyethoxy)Thiophen-2-yl)Thiophen-2-yl]-1,3,4-Oxadiazol-5-yl)Amino]Acetic Acid: Structural Similarities: Shares the thiophene-oxadiazole motif but lacks the nicotinamide core. Comparison: The target compound’s hydroxy group and nicotinamide backbone may enhance hydrogen bonding with biological targets, though direct DNA interaction data is unavailable.

Anticancer Agents with Heterocyclic Motifs

- Dasatinib (BMS-354825): Structural Contrast: A thiazole-carboxamide derivative with piperazinyl and pyrimidine groups. No overlap with the target compound’s oxadiazole-thiophene system. DNA targeting) may differ .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Role of Substituents : The hydroxy group in the target compound may improve solubility over sulfur-containing analogs like Compound 37, though synthetic purity challenges are evident (e.g., 80.7% purity in Compound 37 vs. unconfirmed purity for the target) .

- Therapeutic Potential: While Dasatinib exemplifies clinical success with heterocycles, the target compound’s unique substitution pattern may offer novel selectivity profiles, particularly in understudied targets like DNA repair enzymes.

Biological Activity

5-Chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 412.8 g/mol. Its structure includes a chloro group, a hydroxy group, and a thiophene moiety linked to an oxadiazole ring, which contributes to its diverse biological properties.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-oxadiazole have shown effectiveness against various bacterial strains and fungi. A study highlighted that certain oxadiazole derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 4–8 µM against Mycobacterium tuberculosis, suggesting that similar derivatives could be effective in treating resistant strains of bacteria .

Anticancer Activity

The anticancer potential of 5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide has been explored through in vitro studies. Compounds with similar structures have been reported to exhibit cytotoxic effects on various cancer cell lines. For example, one study reported that a related oxadiazole derivative had an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate antiproliferative activity .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : Compounds with oxadiazole moieties have been shown to inhibit key enzymes involved in cancer progression and microbial resistance.

- Interaction with Cellular Targets : The thiophene and oxadiazole rings can interact with cellular receptors and enzymes, potentially altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

- Antimicrobial Study : In a comparative study of various oxadiazole derivatives, it was found that those with longer alkyl chains exhibited enhanced antitubercular activity compared to standard treatments like isoniazid. This suggests that structural modifications can significantly impact biological efficacy .

- Anticancer Evaluation : A derivative similar to 5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide was tested against human cervical carcinoma (HeLa) cells and showed promising results with significant cytotoxicity observed at lower concentrations .

Synthesis

The synthesis of 5-chloro-6-hydroxy-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Coupling Reactions : The final product is often synthesized through coupling reactions between the thiophene derivative and the prepared oxadiazole intermediate.

Q & A

Q. What are the recommended synthetic routes and optimal reaction conditions for preparing this compound?

The synthesis of this compound involves multi-step reactions to assemble its heterocyclic core. Key steps include:

- Oxadiazole ring formation : Cyclocondensation of thiophene-2-carboxylic acid hydrazide with a nitrile precursor under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic acetic acid .

- Nicotinamide coupling : Amide bond formation between the hydroxyl-nicotinic acid derivative and the oxadiazole-containing intermediate using coupling agents like TBTU or HATU in the presence of DIPEA .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

- Critical conditions : Temperature control (60–80°C for cyclization), inert atmosphere (N₂/Ar), and moisture-free solvents to prevent side reactions .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and connectivity of the thiophene, oxadiazole, and nicotinamide moieties .

- High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode to confirm molecular weight (e.g., expected [M+H]⁺ at m/z 455.08) .

- HPLC-PDA : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound's heterocyclic components?

Methodology :

- Systematic substitution : Synthesize analogs with variations in the thiophene (e.g., 3-thienyl vs. 2-thienyl) or oxadiazole (e.g., methyl vs. trifluoromethyl substituents) and compare bioactivity .

- Computational modeling : Use docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs) and correlate with experimental IC₅₀ values .

- Bioassays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cellular models (e.g., cancer cell lines) to quantify potency shifts .

Q. Example SAR Table :

| Analog Modification | Target Enzyme IC₅₀ (nM) | Cellular Activity (EC₅₀, µM) |

|---|---|---|

| Thiophene → Furan substitution | 850 ± 120 | 12.3 ± 1.5 |

| Oxadiazole-NO₂ substitution | 320 ± 45 | 5.8 ± 0.9 |

| Parent compound | 150 ± 20 | 3.2 ± 0.4 |

Q. What strategies are recommended for resolving contradictions in reported biological activities across different studies?

- Assay standardization : Re-evaluate activity under controlled conditions (e.g., ATP concentration in kinase assays, serum-free media in cell studies) to eliminate variability .

- Orthogonal validation : Confirm hits using unrelated techniques (e.g., SPR for binding affinity, CRISPR knockdown for target engagement) .

- Purity reassessment : Use LC-MS to rule out degradation products or residual solvents as confounding factors .

- Meta-analysis : Compare datasets with tools like ChemBioServer to identify trends in bioactivity across structural analogs .

Q. How can researchers evaluate the compound's stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; monitor degradation via HPLC .

- Thermal stability : Heat at 40–80°C in DMSO/PBS and track decomposition kinetics using TLC .

- Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products with HRMS .

Q. What are the best practices for optimizing solubility and bioavailability during preclinical development?

- Co-solvent systems : Test DMSO/PEG 400 mixtures or cyclodextrin inclusion complexes to enhance aqueous solubility .

- Prodrug design : Introduce phosphate or acetyl groups to the hydroxyl moiety for improved membrane permeability .

- Pharmacokinetic profiling : Conduct in vivo studies (rodents) with LC-MS/MS quantification of plasma and tissue levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.